![molecular formula C16H17BrN4O3 B8316073 5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone](/img/structure/B8316073.png)
5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone
Vue d'ensemble
Description
5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a morpholinylcarbonyl group attached to a pyridinyl and pyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone typically involves multi-step organic reactions. One common method includes the bromination of a methylated pyridinone precursor, followed by the introduction of the morpholinylcarbonyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, solvents like dichloromethane, and catalysts like copper or palladium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-1-methyl-1H-1,2,4-triazole: Shares the bromine and methyl groups but differs in the core structure, leading to different reactivity and applications.
1-methyl-5-bromo-1H-indazole: Similar in having a bromine and methyl group but with an indazole core, which affects its chemical properties and biological activity.
Uniqueness
5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone is unique due to the presence of the morpholinylcarbonyl group attached to the pyridinyl and pyridinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H17BrN4O3 |
|---|---|
Poids moléculaire |
393.23 g/mol |
Nom IUPAC |
5-bromo-1-methyl-3-[[5-(morpholine-4-carbonyl)pyridin-2-yl]amino]pyridin-2-one |
InChI |
InChI=1S/C16H17BrN4O3/c1-20-10-12(17)8-13(16(20)23)19-14-3-2-11(9-18-14)15(22)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,18,19) |
Clé InChI |
MRFRURIAZDTCKP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)C(=O)N3CCOCC3)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

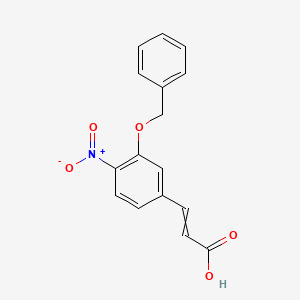
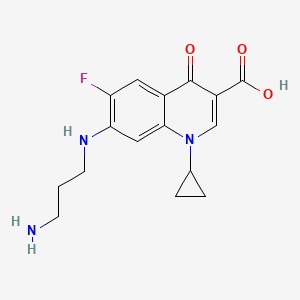
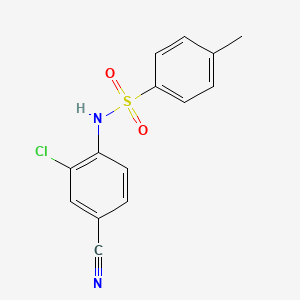
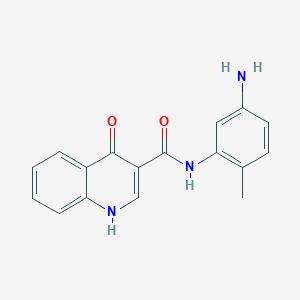
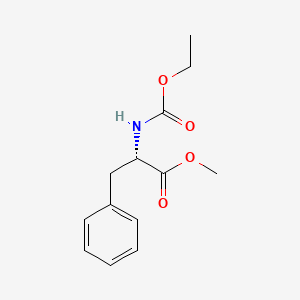
![4-(5-amino-1-pyridin-2-yl-1H-[1,2,4]triazol-3-ylamino)-benzoic acid](/img/structure/B8316042.png)
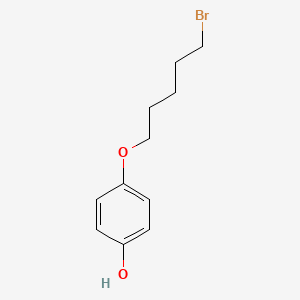
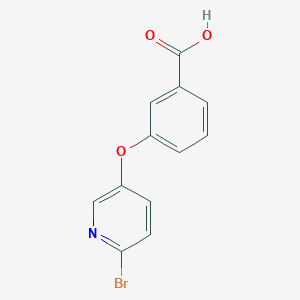
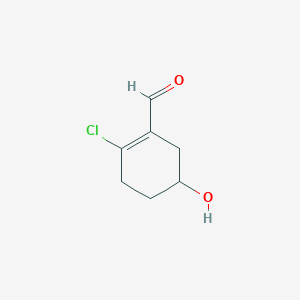
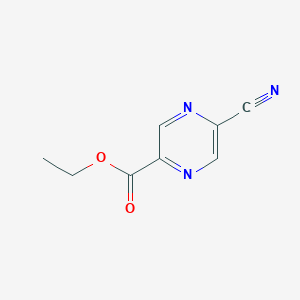
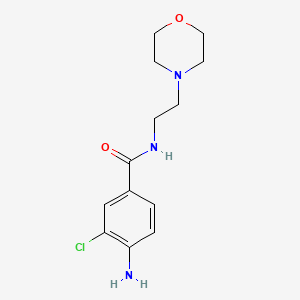

![2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)-isoindole-1,3-dione](/img/structure/B8316088.png)
